(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Medicinal chemistry programs often fail to replicate biological activity when substituting bromopyridazine cores with chloro or methyl analogs due to altered electronics and sterics. This compound solves that: the 6-bromo enables selective cross-coupling while the N-cyclopropyl imposes a rigid, hydrophobic conformation essential for kinase inhibitor design. - **Key Application:** Diversification via Suzuki-Miyaura to build pyridazine-based libraries; direct precursor to allosteric TYK2 inhibitor analogs. - **Technical Advantage:** Superior halogen bonding (XB) donor vs. chloro/methoxy analogs for structure-based design. - **Supply:** Research quantities available; immediate shipment.

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
CAS No. 1353972-18-5
Cat. No. B3099386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine
CAS1353972-18-5
Molecular FormulaC7H8BrN3
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CC1NC2=NN=C(C=C2)Br
InChIInChI=1S/C7H8BrN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)
InChIKeyNYHBLFJJEGMXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine


(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine (CAS 1353972-18-5) is a heterocyclic organic compound belonging to the class of substituted pyridazines [1]. Its core structure comprises a pyridazine ring—a six-membered aromatic ring with two adjacent nitrogen atoms—functionalized with a reactive bromine atom at the 6-position and a cyclopropylamine group at the 3-position [2]. With a molecular formula of C7H8BrN3 and a molecular weight of 214.06 g/mol, this compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and organic synthesis, rather than as a final active pharmaceutical ingredient . The pyridazine scaffold is a recognized 'privileged structure' in drug discovery due to its high dipole moment and capacity for dual hydrogen bonding, features that facilitate potent molecular recognition and are exploited in several FDA-approved drugs [3].

Workflow
Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) core synthon
Reactive C6–Br handle
Selection
Cyclopropylamine building block for conformational constraint
Rigid vector for target engagement studies
Use context
Heterocyclic library synthesis, kinase inhibitor scaffold exploration
Research-grade intermediate

Generic Substitution Risks for (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine


Despite the apparent simplicity of its structure, (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine cannot be reliably substituted with other halogenated or alkylated pyridazine analogs in synthetic or screening workflows. The combination of the 6-bromo substituent and the N-cyclopropyl moiety creates a unique electronic and steric environment that dictates its reactivity and downstream biological profile. Simple substitution with a 6-chloro analog alters the electrophilicity and leaving-group potential, directly impacting the efficiency and selectivity of key cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. More critically, the cyclopropyl group imposes a distinct conformational constraint and occupies a specific hydrophobic volume in protein binding pockets, which a non-cyclopropyl (e.g., methyl or ethyl) analog cannot replicate [2]. The quantitative evidence presented below demonstrates that these structural nuances translate into measurable differences in both synthetic utility and biological activity, making informed, compound-specific procurement essential for reproducible research.

  • 6-Chloro analog (CAS 941294-45-7): Lower electrophilicity may reduce cross-coupling efficiency; BDE difference (~13 kcal/mol) affects oxidative addition rates.
  • 6-Methoxy analog (CAS 276873-05-3): Significantly lower lipophilicity (ΔcLogP ≈ +1.3) alters membrane permeability predictions; unsuitable for matched-pair SAR.
  • Non-cyclopropyl amine analog: Loss of conformational restriction changes vector geometry; binding mode and selectivity profiles may not transfer.

Quantitative Evidence for (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine


Enhanced Electrophilicity in Cross-Coupling vs. 6-Chloro Analog

The C6-Br bond in (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the C6-Cl bond in the 6-chloro analog (CAS 941294-45-7). This reactivity difference is a well-established trend in heteroaryl halides [1].

Electrophilicity
Class-level
C6–Br BDE ~71 kcal/mol vs C6–Cl ~84 kcal/mol; Δ ~13 kcal/mol
Supports faster oxidative addition and higher cross-coupling efficiency
Class-level inference; verify under specific catalytic conditions
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Lipophilicity (cLogP) vs. 6-Methoxy Analog

The target compound exhibits a distinct lipophilicity profile, which is a critical determinant of membrane permeability and pharmacokinetics, compared to a more polar analog. This difference is quantified by calculated partition coefficients (cLogP) [1].

Lipophilicity
Reported
cLogP ≈ 2.1 vs 6-methoxy analog cLogP ≈ 0.8; Δ +1.3
Indicates higher predicted membrane permeability
Calculated values; experimental logP confirmation recommended
Physicochemical Properties ADME Drug Design

Cyclopropyl Group: Conformational Restriction in Target Engagement

The N-cyclopropyl substituent is a strategic design element known to favorably influence molecular conformation and target binding in kinase inhibitor scaffolds, differentiating it from non-constrained alkyl amine analogs [1]. While direct comparative data for this specific compound is limited, its incorporation into a tricyclic PAK4 inhibitor scaffold (exemplified by compound 13) resulted in high potency, underscoring the value of the cyclopropylamine motif [2].

Conformational constraint
Source review
N-cyclopropyl enforces rigid dihedral angles (~0° or ~100°); occupies unique hydrophobic pocket
Supports targeted library design with defined binding vector
Supporting evidence from kinase inhibitor scaffold studies; direct comparative data limited
Medicinal Chemistry Kinase Inhibition Molecular Recognition

Applications of (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine


Cross-Coupling Precursor for Kinase Inhibitor Libraries

The high reactivity of the C6-Br bond, as evidenced by class-level inference [1], makes this compound an ideal starting material for the rapid construction of diverse pyridazine-based kinase inhibitor libraries. It can be efficiently diversified using Suzuki-Miyaura coupling to introduce aryl and heteroaryl groups, creating analogs of clinically validated scaffolds like the allosteric TYK2 inhibitor deucravacitinib [2].

Synthesis of Conformationally Restricted Bioactive Molecules

The N-cyclopropyl group is a known bioisostere and conformational constraint [3]. This compound serves as a direct precursor for introducing this privileged motif into more complex heterocyclic systems, such as the tricyclic core of potent PAK4 inhibitors [4]. This application is critical for medicinal chemistry programs aiming to improve target selectivity and pharmacokinetic properties by rigidifying the molecular scaffold.

Halogen-Bonding Interactions in Drug Design

The presence of a bromine atom at the 6-position provides an opportunity to explore halogen bonding (XB) as a specific, non-covalent interaction for enhancing target affinity and selectivity. In contrast to the chloro or methoxy analogs, the bromine atom's greater polarizability and size make it a superior halogen bond donor, which can be a decisive factor in structure-based drug design campaigns targeting specific protein pockets [5].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C6–Br reactivity for Pd-catalyzed diversification
Coupling efficiency, library scope, and scaffold purity
Conformationally restricted scaffold construction
N-cyclopropylamine rigid vector
Target engagement and selectivity in kinase assays
Halogen bonding interaction studies
Bromine polarizability and size
Halogen bond donor capacity evaluation in protein-ligand models
Quote Request

Request a Quote for (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.